Superior Potency in Inhibiting Excitatory Amino Acid Efflux vs. Furosemide and SITS
L644711 demonstrates the highest rank-order potency among tested anion transport inhibitors in blocking hypotonic-media-induced efflux of excitatory amino acids (EAAs) from astrocytes. In a direct comparative study, the efficacy of L644711 exceeded that of SITS and furosemide in the following rank order: L644711 > SITS > furosemide [1]. This superior potency is critical for experimental models where complete and sustained inhibition of astrocytic glutamate and aspartate release is required to prevent excitotoxic neuronal injury.
| Evidence Dimension | Rank order of inhibition of hypotonic-media-induced excitatory amino acid (EAA) efflux from primary astrocyte cultures |
|---|---|
| Target Compound Data | Ranked 1st (most potent) |
| Comparator Or Baseline | 4-acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid (SITS) and furosemide |
| Quantified Difference | L644711 > SITS > furosemide |
| Conditions | Primary rat astrocyte cultures exposed to hypotonic medium; maximal concentrations tested for each compound |
Why This Matters
This rank-order potency directly informs compound selection for studies requiring maximal inhibition of astrocytic EAA release, ensuring experimental outcomes are not confounded by incomplete blockade.
- [1] Aschner M, et al. Methylmercury-induced alterations in excitatory amino acid transport in rat primary astrocyte cultures. Brain Res. 1993 Feb 5;602(2):181-6. View Source
